Acide (2-méthoxy-5-(pyridin-4-yl)phényl)boronique

Vue d'ensemble

Description

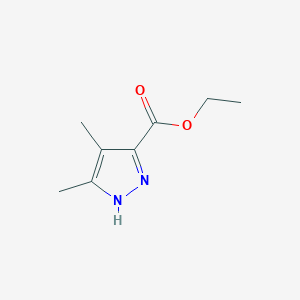

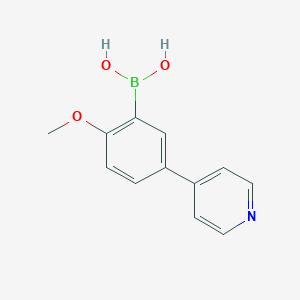

“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C6H8BNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Molecular Structure Analysis

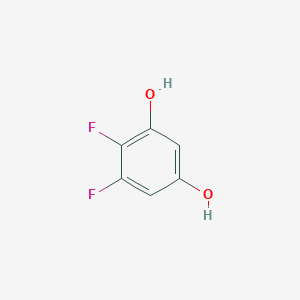

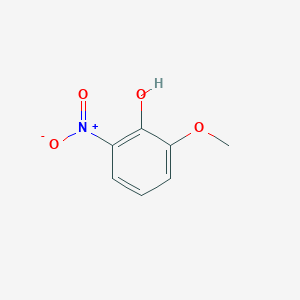

The molecular structure of “(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group .

Chemical Reactions Analysis

“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .

Physical And Chemical Properties Analysis

“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is a solid compound with a density of 1.2±0.1 g/cm3. It has a boiling point of 313.2±52.0 °C at 760 mmHg and a flash point of 143.2±30.7 °C .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid acts as an organoboron reagent . These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . The organoboron compound provides a nucleophilic carbon center that can form a new carbon-carbon bond with the electrophilic carbon of the organic halide or triflate .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

It’s known that boronic esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be significantly affected by these factors.

Result of Action

The molecular and cellular effects of 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid’s action are likely to be diverse, given its role in Suzuki–Miyaura cross-coupling reactions . These reactions can result in the formation of a wide range of organic compounds, each with its own set of biological effects .

Action Environment

The action of 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.

Avantages Et Limitations Des Expériences En Laboratoire

(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit proteasome activity in a reversible manner. However, (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid is relatively expensive compared to other proteasome inhibitors, and its solubility in aqueous solutions can be limited.

Orientations Futures

Future research on (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid could focus on its potential applications in drug discovery and development, as well as its use as a tool for studying proteasome function in cells. Further investigation into the mechanism of action of (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid on proteasomes could also lead to the development of more effective proteasome inhibitors for the treatment of cancer and other diseases. Additionally, the development of more efficient and cost-effective synthesis methods for (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid could increase its accessibility for research purposes.

Applications De Recherche Scientifique

Intermédiaires de synthèse organique

Acide (2-méthoxy-5-(pyridin-4-yl)phényl)boronique : est un intermédiaire précieux en synthèse organique. Il est impliqué dans les réactions nucléophiles et d'amidation, qui sont cruciales pour la construction de molécules complexes . Les groupes borate et sulfonamide de ce composé offrent une grande réactivité dans divers processus de transformation, ce qui en fait un bloc de construction polyvalent pour la synthèse de divers composés organiques.

Développement de médicaments

Dans le domaine du développement de médicaments, les composés d'acide boronique comme l'This compound sont souvent utilisés comme inhibiteurs enzymatiques ou médicaments ligands . Ils jouent un rôle important dans la synthèse de médicaments anticancéreux et le traitement des tumeurs et des infections microbiennes.

Réactions de couplage de Suzuki-Miyaura

Ce composé est également utilisé dans les réactions de couplage de Suzuki-Miyaura, une méthode essentielle en chimie synthétique moderne pour la formation de liaisons carbone-carbone . La réaction est largement utilisée pour la synthèse de produits pharmaceutiques, de produits agrochimiques et de matériaux organiques.

Sondes fluorescentes

Les dérivés d'acide boronique sont utilisés comme sondes fluorescentes en raison de leur capacité à se lier aux sucres, au peroxyde d'hydrogène et à divers ions . Cela les rend utiles dans les tests biologiques et les techniques d'imagerie pour détecter et mesurer la présence de ces substances dans les systèmes biologiques.

Supports de médicaments sensibles aux stimuli

Les liaisons d'ester boronique dans des composés comme l'This compound sont utilisées pour construire des supports de médicaments sensibles aux stimuli . Ces supports peuvent répondre aux changements de l'environnement micro, tels que le pH, les niveaux de glucose et l'ATP, permettant une libération contrôlée des médicaments.

Études de protodéboronation

La recherche sur la protodéboronation des esters boroniques, qui implique l'élimination de la partie bore du composé, est un autre domaine d'application . Ce processus est essentiel pour la synthèse de diverses molécules organiques et a des implications dans le développement de nouvelles méthodologies synthétiques.

Safety and Hazards

Propriétés

IUPAC Name |

(2-methoxy-5-pyridin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNYKODXAPVKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2=CC=NC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594224 | |

| Record name | [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196861-33-3 | |

| Record name | Boronic acid, [2-methoxy-5-(4-pyridinyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196861-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)